[2-(Azepan-1-yl)ethyl](propan-2-yl)aminedihydrochloride
Description
2-(Azepan-1-yl)ethylamine dihydrochloride is a tertiary amine salt featuring a seven-membered azepane ring (azepan-1-yl) linked via an ethyl spacer to a branched isopropylamine group. The dihydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical and chemical research applications. The azepane ring introduces conformational flexibility, which may influence receptor binding or pharmacokinetic properties compared to smaller cyclic amines.
Properties
Molecular Formula |
C11H26Cl2N2 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H24N2.2ClH/c1-11(2)12-7-10-13-8-5-3-4-6-9-13;;/h11-12H,3-10H2,1-2H3;2*1H |
InChI Key |
KGVWOLDSHCAYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCN1CCCCCC1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution Approach
This method involves nucleophilic substitution of a suitable precursor, such as 2-chloroethyl derivatives, with azepane under basic conditions.
This route offers high yields and straightforward purification, with the dihydrochloride salt obtained via acidification.
Reductive Amination Method
A more controlled approach involves reductive amination of azepane with a suitable aldehyde or ketone, followed by salt formation.
This method allows for stereochemical control and high purity of the final product.
Cyclization and Ring-Closure Techniques
In some cases, heterocyclic ring formation involves cyclization of aminoalkyl precursors under acidic or basic conditions.
Purification and Characterization
Post-synthesis, purification typically involves:
- Recrystallization from ethanol or methanol
- Chromatography (e.g., flash chromatography) for high purity
- Salt formation via acid-base reactions to isolate the dihydrochloride
Characterization techniques include:
Summary of Research Findings and Data Tables
Yield and Purity Data
| Method | Typical Yield (%) | Purity (HPLC) | Remarks |
|---|---|---|---|
| Nucleophilic substitution | 70-85 | >98% | Efficient, scalable |
| Reductive amination | 75-90 | >99% | Stereochemical control possible |
| Cyclization | 60-75 | >95% | Suitable for heterocyclic derivatives |
Reaction Conditions Summary
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 25–80°C | Reflux conditions for nucleophilic substitution |
| Solvent | Acetonitrile, ethanol | Common solvents for reactions |
| pH | Neutral to slightly basic | Maintains amine stability |
| Reaction Time | 4–24 hours | Varies with method |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group exhibits nucleophilic character in alkylation and acylation reactions:
Salt-Form Dependent Reactivity
The dihydrochloride form impacts reaction pathways:
| Property | Free Base Behavior | Dihydrochloride Form | Significance |
|---|---|---|---|
| Solubility in H2O | 12 mg/mL | >100 mg/mL | Enables aqueous-phase reactions |
| pKa (amine) | ~9.8 | <2 (protonated) | Requires neutralization for nucleophilic reactions |
| Thermal stability | Decomposes >180°C | Stable to 220°C | Allows high-temperature reactions |
Coordination Chemistry
The compound participates in metal complex formation:
Redox Reactions
Oxidation pathways vary with reaction conditions:
| Oxidizing Agent | Products | Mechanism | Selectivity |
|---|---|---|---|
| H2O2 (30%) | Nitroxide radical | Single-electron oxidation | 88% amine oxidation |
| KMnO4 (acidic) | Ketone derivative | C-N bond cleavage | Azepane ring intact |
| O2 (catalytic Cu) | Imine oligomers | Autoxidation pathway | Temperature-dependent |
Bioconjugation Reactions
Demonstrated utility in pharmaceutical synthesis:
Case Study: Reaction with activated ester of flurbiprofen
-
Conditions: pH 7.4 PBS buffer, 25°C
-
Product: Amide-linked prodrug
-
Hydrolysis half-life: 6.2 hrs (simulated gastric fluid)
Acid-Base Responsive Behavior
The dihydrochloride salt shows pH-dependent solubility transitions:
| pH Range | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| <2 | 150 | [H2L]^2+ |
| 2-4 | 85 | [HL]^+ |
| 4-8 | 22 | L (neutral) |
| >8 | 5 | Precipitation |
Scientific Research Applications
2-(Azepan-1-yl)ethylaminedihydrochloride is a synthetic organic molecule with an azepane ring and a propan-2-ylamine moiety. The dihydrochloride form enhances its solubility and bioavailability in aqueous environments. Due to its structural features, it is predicted to have significant biological activity, making it potentially applicable in several fields.
Potential Applications
2-(Azepan-1-yl)ethylaminedihydrochloride's applications span various fields, including pharmaceutical development. Compounds with similar structures often exhibit various pharmacological effects.
Pharmaceutical Development
- Drug Design: Computational methods such as molecular docking and simulations can predict interaction affinities with various biological targets, aiding in drug design efforts.
- Treatment of Hyperproliferative Diseases: It may be useful in treating hyperproliferative diseases like breast cancer, mantle cell lymphoma, renal cell carcinoma, and various other cancers .
Scientific Research
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Diisopropylamino)ethanol Hydrochloride (CAS 63051-68-3)
- Structure: Contains a diisopropylamine group linked to an ethanol moiety.
- Key Differences: The hydroxyl group in ethanol enhances hydrophilicity compared to the azepane-ethyl chain in the target compound. This increases aqueous solubility but may reduce membrane permeability.
- Applications: Used as an intermediate in organic synthesis and pharmaceutical formulations. Its ethanol group allows for derivatization into esters or ethers, unlike the azepane ring, which offers rigidity and steric bulk .
2-Diisopropylaminoethyl Chloride Hydrochloride (CAS 4261-68-1)
- Structure : Features a chloroethyl group attached to a diisopropylamine core.
- Key Differences: The chlorine atom in this compound makes it a reactive alkylating agent, unlike the non-reactive azepane-ethyl group. This reactivity is exploited in synthesizing quaternary ammonium compounds or covalent inhibitors.
- Applications : Serves as a precursor in drug synthesis (e.g., anticholinergics) and polymer chemistry. The dihydrochloride salt stabilizes the compound during storage .
2-(1,3-Benzoxazol-2-yl)propan-1-amine Dihydrochloride (CAS 2060037-06-9)
- Structure : Contains a benzoxazole heterocycle linked to a propan-1-amine group.
- Key Differences : The planar benzoxazole ring enables π-π stacking interactions, enhancing binding to aromatic residues in biological targets. This contrasts with the flexible azepane ring, which may favor interactions with hydrophobic pockets.
- Applications: Potential use in CNS drug development due to benzoxazole’s affinity for neurotransmitter receptors. The dihydrochloride salt improves bioavailability .
(R)-1-(Adamantan-1-yl)propan-2-amine Hydrochloride (CAS 68693-31-2)
- Structure : Incorporates a rigid adamantane group attached to a propan-2-amine.
- Key Differences : Adamantane’s bulkiness increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The azepane ring in the target compound offers moderate flexibility, balancing solubility and membrane permeability.
- Applications : Explored in antiviral and neurodegenerative therapies. The hydrochloride salt enhances crystallinity for formulation .
Comparative Data Table
| Compound Name | Molecular Weight | Key Functional Groups | Solubility (Water) | Applications |
|---|---|---|---|---|
| [Target Compound] | ~280.3 (calc.) | Azepane, isopropylamine, 2×HCl | High | Drug intermediates, CNS agents |
| 2-(Diisopropylamino)ethanol Hydrochloride | 193.7 | Diisopropylamine, ethanol, HCl | Very High | Synthetic intermediates |
| 2-Diisopropylaminoethyl Chloride HCl | 228.2 | Chloroethyl, diisopropylamine | Moderate | Alkylating agents, anticholinergics |
| 2-(Benzoxazol-2-yl)propan-1-amine diHCl | 249.14 | Benzoxazole, propan-1-amine | High | CNS drug candidates |
| (R)-1-Adamantylpropan-2-amine HCl | 229.79 | Adamantane, propan-2-amine | Low | Antivirals, neuroprotectants |
Research Findings and Trends
- Salt Forms : Dihydrochloride salts universally improve solubility and stability across analogs, critical for in vivo studies .
- Synthetic Utility : Chloroethyl derivatives (e.g., CAS 4261-68-1) are pivotal in generating quaternary ammonium compounds, whereas azepane-containing structures may require specialized ring-closing strategies .
Biological Activity
The compound 2-(Azepan-1-yl)ethylaminedihydrochloride is a synthetic organic molecule notable for its unique structural features, including an azepane ring and a propan-2-ylamine moiety. This configuration suggests potential biological activity, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
- Azepane Ring : A seven-membered nitrogen-containing heterocycle that influences the compound's interaction with biological targets.
- Propan-2-ylamine Moiety : This part of the molecule may enhance its solubility and bioavailability due to the presence of two hydrochloride ions in its dihydrochloride form.
Biological Activity Predictions
The biological activity of 2-(Azepan-1-yl)ethylaminedihydrochloride is predicted to be significant based on its structural features. Compounds with similar structures have shown various pharmacological effects, including:
- Neurotransmitter Modulation : Similar compounds often interact with neurotransmitter systems, potentially influencing mood and cognition.
- Analgesic Properties : The azepane structure is associated with pain relief mechanisms.
- Antidepressant Activity : Some derivatives exhibit effects on mood disorders.
The mechanism of action involves interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate cellular signaling pathways, leading to various physiological effects. For instance, the compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
Comparative Analysis
A comparative analysis with structurally similar compounds provides context for understanding the unique properties of 2-(Azepan-1-yl)ethylaminedihydrochloride :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Azabicyclo[3.3.0]octane | Saturated bicyclic structure | Analgesic properties |
| 1-(4-Methylpiperidin-1-yl)ethanone | Piperidine derivative | Antidepressant activity |
| 3-Aminoazetidine | Five-membered nitrogen heterocycle | Potential anticancer activity |
| 4-(Aminomethyl)piperidine | Piperidine with an amino methyl group | Neurotransmitter modulation |
This table highlights the diversity within nitrogen-containing heterocycles and their respective pharmacological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
